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Compound of Interest

Compound Name: Oxane-4-carboxylic acid

Cat. No.: B153539 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for

tetrahydropyran-4-carboxylic acid, a valuable building block in medicinal chemistry and

materials science. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental

protocols for data acquisition.

Spectroscopic Data Summary
The structural integrity and purity of tetrahydropyran-4-carboxylic acid can be ascertained

through a combination of spectroscopic techniques. The key data are summarized in the tables

below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

The proton NMR spectrum provides information on the chemical environment and connectivity

of hydrogen atoms in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.35 br. s 1H COOH

3.9 t 2H H-2e, H-6e

3.46 t 2H H-2a, H-6a

2.65 - 2.55 m 1H H-4

1.9 - 1.75 m 4H H-3, H-5

Solvent: DMSO-d₆

¹³C NMR Data

Carbon NMR spectroscopy identifies the different carbon environments within the molecule.

Chemical Shift (δ) ppm Assignment

175.8 C=O

66.5 C-2, C-6

41.2 C-4

28.7 C-3, C-5

Note: Experimental ¹³C NMR data for tetrahydropyran-4-carboxylic acid is not widely available

in public spectral databases. The provided data is based on predictive models and data from

structurally similar compounds. Experimental verification is recommended.

Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule through their

characteristic vibrational frequencies. The spectrum for tetrahydropyran-4-carboxylic acid is

available on the NIST WebBook.[1]
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Wavenumber (cm⁻¹) Intensity Assignment

2960 - 2850 Strong, Broad
O-H stretch (carboxylic acid

dimer)

2930 - 2850 Medium C-H stretch (aliphatic)

1705 Strong
C=O stretch (carboxylic acid

dimer)

1420 Medium C-H bend (CH₂)

1290 Medium C-O stretch

1240 Medium C-O stretch

1180 Strong C-O-C stretch (ether)

940 Medium, Broad O-H bend (out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. A chemical ionization mass spectrometry (CI-MS) result shows a peak at m/z

148, corresponding to [M+NH₄]⁺.

Expected Fragmentation Pattern (Electron Ionization - EI)

While a detailed experimental EI mass spectrum is not readily available, the fragmentation of

tetrahydropyran-4-carboxylic acid is expected to follow established pathways for cyclic

carboxylic acids. Key expected fragments include:
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m/z Fragment Description

130 [C₆H₁₀O₃]⁺ Molecular Ion (M⁺)

113 [M - OH]⁺ Loss of hydroxyl radical

85 [M - COOH]⁺ Loss of carboxyl group

84 [C₅H₈O]⁺ Loss of formic acid

55 [C₄H₇]⁺
Further fragmentation of the

ring

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of tetrahydropyran-4-carboxylic

acid.

Materials:

Tetrahydropyran-4-carboxylic acid sample

Deuterated solvent (e.g., DMSO-d₆)

NMR tube (5 mm)

Pipette and vial

Procedure:

Sample Preparation:

Weigh approximately 5-10 mg of tetrahydropyran-4-carboxylic acid into a clean, dry vial.
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Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if

necessary.

Transfer the solution into a clean 5 mm NMR tube using a pipette.

Instrument Setup (General):

Insert the NMR tube into the spinner turbine and adjust the depth according to the

instrument's specifications.

Place the sample in the NMR spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Set the spectral width to approximately 12-16 ppm.

Use a standard 30° or 90° pulse sequence.

Set the number of scans to 8-16, with a relaxation delay of 1-2 seconds.

Acquire the Free Induction Decay (FID).

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Switch the probe to the ¹³C nucleus frequency.

Set the spectral width to approximately 0-200 ppm.
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Use a standard proton-decoupled pulse sequence.

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio,

with a relaxation delay of 2-5 seconds.

Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain an infrared spectrum of solid tetrahydropyran-4-carboxylic acid to identify

its functional groups.

Method: Attenuated Total Reflectance (ATR)

Materials:

Tetrahydropyran-4-carboxylic acid sample (solid)

FT-IR spectrometer with an ATR accessory (e.g., with a diamond crystal)

Spatula

Solvent for cleaning (e.g., isopropanol) and a soft tissue

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol

and allowing it to dry completely.

Acquire a background spectrum of the empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Sample Analysis:

Place a small amount of the solid tetrahydropyran-4-carboxylic acid sample onto the

center of the ATR crystal using a clean spatula.
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Lower the ATR press and apply consistent pressure to ensure good contact between the

sample and the crystal.

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are

sufficient.

Data Processing and Cleaning:

The resulting spectrum will be displayed in terms of transmittance or absorbance versus

wavenumber.

After analysis, release the pressure, remove the sample, and clean the ATR crystal

thoroughly with isopropanol and a soft tissue.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of tetrahydropyran-4-

carboxylic acid.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Materials:

Tetrahydropyran-4-carboxylic acid sample

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Solvent (e.g., pyridine or acetonitrile)

GC-MS instrument with an appropriate column (e.g., a polar capillary column)

Autosampler vials

Procedure:

Sample Preparation (Derivatization):

Dissolve a small amount (approx. 1 mg) of tetrahydropyran-4-carboxylic acid in a suitable

solvent in a vial.
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Add an excess of the derivatizing agent (e.g., BSTFA).

Heat the mixture (e.g., at 60-70 °C for 30 minutes) to ensure complete derivatization of the

carboxylic acid to its more volatile silyl ester.

Cool the sample to room temperature before analysis.

GC-MS Analysis:

Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.

Gas Chromatography (GC) Conditions (Typical):

Injector Temperature: 250 °C

Carrier Gas: Helium

Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes,

then ramp up to a final temperature (e.g., 250 °C) at a rate of 10-15 °C/min.

Mass Spectrometry (MS) Conditions (Typical):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 400.

Ion Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Data Analysis:

Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to

the derivatized tetrahydropyran-4-carboxylic acid.

Examine the mass spectrum of this peak to determine the molecular ion and analyze the

fragmentation pattern.
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Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis.
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Caption: General workflow for the spectroscopic analysis of tetrahydropyran-4-carboxylic acid.
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Caption: Logical relationship of spectroscopic data to molecular structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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